(4-Formylphenyl)-trimethyl-azanium
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-formylphenyl)-trimethylazanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14NO/c1-11(2,3)10-6-4-9(8-12)5-7-10/h4-8H,1-3H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPICUSGMCNPSSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14NO+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.22 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry
Rational Design and Synthesis of (4-Formylphenyl)-trimethyl-azanium
The rational design for the synthesis of this compound typically involves a two-stage approach: the formation of a suitable precursor, 4-(dimethylamino)benzaldehyde (B131446), followed by the quaternization of the tertiary amine.
The construction of the trimethyl-azanium core on the phenyl ring is most commonly achieved through the quaternization of a tertiary amine precursor. A widely used method is the reaction of 4-(dimethylamino)benzaldehyde with an alkylating agent, such as methyl iodide. google.comdtic.mil This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the lone pair of electrons on the nitrogen atom of the dimethylamino group attacks the electrophilic methyl group of the methyl iodide, forming a new carbon-nitrogen bond and resulting in the positively charged quaternary ammonium (B1175870) salt. researchgate.net
Alternative strategies for forming the azanium core could involve the initial synthesis of N,N,N-trimethylanilinium iodide followed by a formylation step. However, the strong electron-withdrawing nature of the trimethylammonio group would significantly deactivate the aromatic ring, making electrophilic aromatic substitution, such as formylation, challenging. Therefore, the former approach of quaternizing the already functionalized aniline (B41778) derivative is generally preferred.
The regioselective introduction of the formyl group at the para-position of the N,N-dimethylaniline precursor is crucial. The Vilsmeier-Haack reaction is a highly effective method for this transformation. beilstein-journals.orgsolubilityofthings.com This reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). beilstein-journals.org The dimethylamino group is a strong activating group and an ortho-, para-director. Due to steric hindrance from the dimethylamino group, the formylation occurs predominantly at the para-position, leading to the desired 4-(dimethylamino)benzaldehyde precursor in good yields. nih.gov
Another, albeit less common, method for introducing the aldehyde functionality is the Sommelet reaction, which involves the conversion of a benzyl (B1604629) halide to an aldehyde using hexamine and water. wikipedia.org
For the quaternization step, reaction conditions such as solvent, temperature, and the choice of alkylating agent can be optimized to maximize yield and minimize side reactions. Solvents like N,N-dimethylformamide (DMF) or acetonitrile (B52724) are often employed. google.commdpi.com While the reaction can proceed at room temperature, gentle heating may be applied to accelerate the reaction rate. researchgate.net The choice of the counter-ion (e.g., iodide, bromide, or triflate) depends on the alkylating agent used and can influence the solubility and crystallinity of the final product. ruixibiotech.com
For large-scale synthesis, factors such as cost of reagents, reaction time, and ease of purification are critical. The Vilsmeier-Haack reaction for the synthesis of the 4-(dimethylamino)benzaldehyde precursor is a well-established and scalable industrial process. chemspider.com For the quaternization step, the selection of a suitable, cost-effective alkylating agent and an efficient purification method, such as crystallization, are key for scalability. The use of salt-free synthesis methods for quaternary ammonium compounds is also an area of interest to simplify purification processes on a larger scale.
Table 1: Synthetic Approaches to this compound
| Step | Reaction | Key Reagents | Typical Conditions | Reference(s) |
| 1. Formylation | Vilsmeier-Haack Reaction | N,N-Dimethylaniline, DMF, POCl₃ | Exothermic, followed by heating | beilstein-journals.orgnih.govchemspider.com |
| 2. Quaternization | SN2 Alkylation | 4-(Dimethylamino)benzaldehyde, Methyl Iodide | Room temperature or gentle heating in DMF or Acetonitrile | google.comdtic.milresearchgate.net |
Derivatization Chemistry of the Formylphenyl Group in Quaternary Ammonium Contexts
The aldehyde functional group in this compound is a versatile handle for a variety of chemical transformations, allowing for the construction of more complex molecules while retaining the quaternary ammonium moiety.
Imine and Schiff Base Condensation Reactions
The formyl group readily undergoes condensation reactions with primary amines to form imines, also known as Schiff bases. wikipedia.orgmatrix-fine-chemicals.comnih.gov This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. matrix-fine-chemicals.comresearchgate.net The presence of the electron-withdrawing quaternary ammonium group can enhance the electrophilicity of the aldehyde carbon, potentially facilitating the reaction.
These reactions can be used to link the this compound core to a wide range of amine-containing molecules, including biomolecules and other functionalized organic compounds. The reversibility of imine formation also allows for their use in dynamic covalent chemistry. matrix-fine-chemicals.com
Table 2: Representative Schiff Base Formation
| Reactant 1 | Reactant 2 | Product | Conditions | Reference(s) |
| This compound | Primary Amine (R-NH₂) | (4-((R-imino)methyl)phenyl)trimethyl-azanium | Acid catalysis, removal of water | wikipedia.orgmatrix-fine-chemicals.comnih.gov |
Aldol (B89426) and Knoevenagel Condensations for Extended Conjugation
The aldehyde functionality of this compound can participate in carbon-carbon bond-forming reactions such as the Aldol and Knoevenagel condensations, leading to the formation of extended conjugated systems.
The Aldol condensation involves the reaction of the aldehyde with an enol or enolate of another carbonyl compound. wikipedia.orgnih.gov While self-condensation is not possible for this compound as it lacks α-hydrogens, it can act as the electrophilic partner in a crossed Aldol condensation with an enolizable ketone or aldehyde. wikipedia.org There are precedents for Aldol-type reactions involving quaternary ammonium salts, suggesting the feasibility of this transformation.
The Knoevenagel condensation is a related reaction where the aldehyde reacts with an active methylene (B1212753) compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, such as malononitrile (B47326) or diethyl malonate) in the presence of a weak base catalyst. This reaction is a powerful tool for the synthesis of α,β-unsaturated compounds. The resulting products would feature a new carbon-carbon double bond conjugated with the aromatic ring, potentially leading to interesting photophysical properties.
Table 3: Condensation Reactions for Extended Conjugation
| Reaction Type | Reactant 1 | Reactant 2 | Product Type | Catalyst | Reference(s) |
| Crossed Aldol Condensation | This compound | Enolizable Ketone/Aldehyde | β-Hydroxy Carbonyl or α,β-Unsaturated Carbonyl | Acid or Base | wikipedia.orgnih.gov |
| Knoevenagel Condensation | This compound | Active Methylene Compound | α,β-Unsaturated Dicarbonyl/Dinitrile | Weak Base (e.g., piperidine) |
Horner-Wadsworth-Emmons and Related Olefination Reactions
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the synthesis of alkenes, particularly with a high degree of stereoselectivity for the (E)-isomer. wikipedia.orgorganic-chemistry.org The reaction involves the condensation of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone. wikipedia.orgorganic-chemistry.org In the context of this compound, the aldehyde group serves as the electrophilic partner for the phosphonate ylide.
The general mechanism of the HWE reaction commences with the deprotonation of a phosphonate ester by a base to form a nucleophilic phosphonate carbanion. wikipedia.orgnrochemistry.com This carbanion then attacks the carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a phosphate (B84403) salt results in the formation of a new carbon-carbon double bond, yielding a stilbene (B7821643) derivative. wikipedia.orgnrochemistry.com
The strong electron-withdrawing nature of the trimethylammonium group in this compound is expected to enhance the electrophilicity of the aldehyde's carbonyl carbon. This increased reactivity can facilitate the nucleophilic attack by the phosphonate carbanion, potentially leading to milder reaction conditions or higher yields compared to less activated benzaldehydes. The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene, a preference that is often enhanced with electron-deficient aldehydes. wikipedia.org
A variety of phosphonate esters can be employed in the HWE reaction with this compound to synthesize a range of substituted stilbene derivatives. The choice of the phosphonate reagent dictates the substituent on the newly formed double bond.
Table 1: Representative Horner-Wadsworth-Emmons Reaction with this compound
| Phosphonate Reagent | Base | Solvent | Expected Product |
| Triethyl phosphonoacetate | NaH | THF | (E)-Ethyl 3-(4-(trimethylammonio)phenyl)acrylate |
| Diethyl benzylphosphonate | KHMDS | Toluene | (E)-4-Styryl-N,N,N-trimethylanilinium |
| Diethyl (4-nitrobenzyl)phosphonate | NaOEt | Ethanol | (E)-4-(4-Nitrostyryl)-N,N,N-trimethylanilinium |
This table presents expected products based on established Horner-Wadsworth-Emmons reaction principles. Actual yields and conditions may vary.
Related olefination methods, such as the Wittig reaction, can also be applied to this compound. The Wittig reaction utilizes a phosphonium (B103445) ylide, which is generally more reactive but less stereoselective for (E)-alkenes compared to the stabilized ylides used in the HWE reaction. organic-chemistry.orgmasterorganicchemistry.com The choice between the HWE and Wittig reaction would depend on the desired stereochemical outcome and the stability of the ylide.
Other Selective Transformations of the Aldehyde Functionality
The aldehyde group of this compound is amenable to a variety of other selective chemical transformations beyond olefination. These reactions provide pathways to a diverse array of functionalized quaternary ammonium compounds.
Knoevenagel Condensation:
The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene group, catalyzed by a weak base such as piperidine (B6355638) or ammonia. mychemblog.comalfa-chemistry.com The active methylene compound, flanked by two electron-withdrawing groups, readily forms a carbanion that adds to the aldehyde. Subsequent dehydration yields a new carbon-carbon double bond. The enhanced electrophilicity of the aldehyde in this compound makes it a suitable substrate for this reaction.
Table 2: Knoevenagel Condensation of this compound
| Active Methylene Compound | Catalyst | Solvent | Expected Product |
| Malononitrile | Piperidine | Ethanol | 2-(4-(Trimethylammonio)benzylidene)malononitrile |
| Diethyl malonate | Ammonium acetate (B1210297) | Toluene | Diethyl 2-(4-(trimethylammonio)benzylidene)malonate |
| Meldrum's acid | Glycine | Water | 5-(4-(Trimethylammonio)benzylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
This table illustrates potential products from the Knoevenagel condensation based on known reactivity patterns.
Perkin Reaction:
The Perkin reaction is another method for the synthesis of α,β-unsaturated carboxylic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the sodium or potassium salt of the corresponding carboxylic acid, which acts as a base. nih.gov Reacting this compound with acetic anhydride and sodium acetate would be expected to yield (E)-3-(4-(trimethylammonio)phenyl)acrylic acid.
Reductive Amination:
The aldehyde functionality of this compound can be converted into an amine via reductive amination. This transformation typically proceeds in two steps: the formation of an imine or enamine intermediate by reaction with a primary or secondary amine, followed by reduction of this intermediate. nih.govlibretexts.org Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. libretexts.org This reaction allows for the introduction of a variety of substituted aminomethyl groups onto the phenyl ring bearing the quaternary ammonium salt.
Table 3: Reductive Amination of this compound
| Amine | Reducing Agent | Solvent | Expected Product |
| Ammonia | H₂/Ni | Methanol | (4-(Aminomethyl)phenyl)trimethylammonium |
| Benzylamine | NaBH₃CN | Methanol | (4-((Benzylamino)methyl)phenyl)trimethylammonium |
| Morpholine | NaBH(OAc)₃ | Dichloromethane | 4-((4-(Trimethylammonio)phenyl)methyl)morpholin-4-ium |
This table provides representative examples of products obtainable through reductive amination.
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of (4-Formylphenyl)-trimethyl-azanium in solution and the solid state.
High-Resolution ¹H and ¹³C NMR Analysis
A commercial supplier, NUCMEDCOR, indicates the availability of ¹H-NMR spectra for the triflate salt of this compound, which would be expected to show characteristic signals for the formyl proton, the aromatic protons on the benzene (B151609) ring, and the protons of the trimethylammonium group. semanticscholar.org The aromatic protons would likely appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The formyl proton would resonate at a significantly downfield chemical shift, and the nine equivalent protons of the trimethylammonium group would present as a sharp singlet.
For the ¹³C NMR spectrum, the Human Metabolome Database contains an entry for a compound with a similar structure, showing expected resonances for the carbonyl carbon of the formyl group, the aromatic carbons, and the carbons of the trimethylammonium group. However, this data should be interpreted with caution as the exact compound and experimental conditions are not definitively confirmed for this compound iodide.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Cation (Note: These are predicted values and may differ from experimental results.)
| Atom Type | Predicted Chemical Shift (ppm) |
| Aldehydic Proton (CHO) | ~9.9 - 10.1 |
| Aromatic Protons (ortho to -CHO) | ~7.9 - 8.1 |
| Aromatic Protons (ortho to -N(CH₃)₃⁺) | ~7.8 - 8.0 |
| Trimethylammonium Protons (-N(CH₃)₃⁺) | ~3.6 - 3.8 |
| Carbonyl Carbon (CHO) | ~190 - 192 |
| Aromatic Carbon (ipso-N(CH₃)₃⁺) | ~148 - 150 |
| Aromatic Carbon (ipso-CHO) | ~135 - 137 |
| Aromatic Carbons (CH) | ~130 - 132 and ~121 - 123 |
| Trimethylammonium Carbons (-N(CH₃)₃⁺) | ~56 - 58 |
Solid-State NMR for Bulk Material Characterization
To date, there is no publicly available literature reporting the solid-state NMR (ssNMR) analysis of this compound iodide. Such studies would be highly valuable for characterizing the bulk material, providing insights into its crystalline polymorphism, and understanding the local environment and dynamics of the cation within the crystal lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be instrumental in obtaining high-resolution spectra of the solid material.
Vibrational and Electronic Spectroscopy
Vibrational and electronic spectroscopy techniques are crucial for probing the bonding and electronic transitions within the this compound cation.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
FT-IR and Raman spectroscopy are complementary techniques used to identify the characteristic vibrational modes of a molecule. For this compound iodide, specific vibrational frequencies are expected for the carbonyl group of the aldehyde, the aromatic ring, and the trimethylammonium group.
Table 2: Expected Characteristic Vibrational Frequencies for this compound Iodide
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretching | ~1700 - 1710 |
| Aromatic Ring (C=C) | Stretching | ~1600 and ~1480 |
| Aromatic C-H | Bending (out-of-plane) | ~830 - 850 |
| Trimethylammonium (C-N) | Stretching | ~950 - 970 |
| Aldehydic C-H | Stretching | ~2820 and ~2720 |
Currently, there is a lack of published experimental FT-IR and Raman spectra specifically for this compound iodide.
Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The this compound cation is expected to exhibit absorption bands in the UV region, corresponding to π-π* transitions of the aromatic system and n-π* transitions of the carbonyl group. The presence of the electron-withdrawing formyl group and the positively charged trimethylammonium group would influence the energy of these transitions.
Fluorescence spectroscopy could reveal information about the emissive properties of the compound upon excitation. While some related N,N,N-trimethylanilinium derivatives are known to be fluorescent, there is no available fluorescence data for this compound iodide in the scientific literature.
Diffraction Techniques for Crystalline Architectures
X-ray diffraction is the definitive method for determining the three-dimensional crystalline architecture of a compound. A single-crystal X-ray diffraction study of this compound iodide would provide precise information on bond lengths, bond angles, and the packing of the ions in the crystal lattice. This would allow for a detailed understanding of the intermolecular interactions, such as ion-pairing and potential hydrogen bonding involving the formyl group.
Although crystallographic data for the closely related compound, 4-Ethoxycarbonyl-N,N,N-trimethylanilinium iodide, is available and reveals a triclinic crystal system with ion pairs linked by weak C-H···I interactions, no such data has been reported for this compound iodide. chemspider.com Powder X-ray diffraction (PXRD) could be used to assess the crystallinity and phase purity of bulk samples.
Single-Crystal X-ray Diffraction for Molecular Geometry
For this compound, a successful single-crystal XRD experiment would yield a crystallographic information file (CIF). This file would contain key parameters detailing the crystal's structure. While a specific CIF for this compound is not publicly documented, a hypothetical analysis would determine its crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ). The resulting data would allow for the precise measurement of the C-N bond lengths within the trimethylammonium group, the geometry of the benzene ring, and the conformation of the formyl substituent. This information is crucial for understanding intermolecular interactions, such as crystal packing forces and potential hydrogen bonding involving the formyl group.
Table 1: Hypothetical Crystallographic Data for this compound Iodide
| Parameter | Hypothetical Value |
| Empirical Formula | C₁₀H₁₄INO |
| Formula Weight | 291.13 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | 7.5 |
| b (Å) | 10.2 |
| c (Å) | 15.8 |
| α, β, γ (°) | 90 |
| Volume (ų) | 1209.0 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | 1.60 |
Note: The data in this table is illustrative and not based on experimental results.
Powder X-ray Diffraction (PXRD) for Framework Material Crystallinity
Powder X-ray diffraction is a versatile technique used to identify crystalline phases and assess the purity and crystallinity of a bulk sample. Unlike single-crystal XRD, PXRD is performed on a polycrystalline powder, and the resulting diffractogram is a fingerprint unique to a specific crystalline solid.
An experimental PXRD pattern for this compound would consist of a plot of scattered X-ray intensity versus the diffraction angle (2θ). The positions and relative intensities of the diffraction peaks are characteristic of the compound's crystal lattice. This technique is instrumental in distinguishing between different polymorphic forms of a compound, which may exhibit different physical properties. For materials science applications, where this compound might be used as a building block or linker in metal-organic frameworks (MOFs) or other crystalline materials, PXRD is essential for confirming the formation of the desired structure and monitoring its stability under various conditions.
Microscopic and Surface Analysis Methods
Microscopic and surface-sensitive techniques provide information about the morphology, topography, and elemental composition of a material's surface at the micro- and nanoscale.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy is a powerful imaging technique that uses a beam of electrons transmitted through an ultra-thin specimen to create an image. TEM offers significantly higher resolution than light microscopy, enabling the visualization of features at the nanoscale. If this compound were used to create nanoparticles or incorporated into a larger composite material, TEM would be employed to study the size, shape, and distribution of these structures. Selected area electron diffraction (SAED), a technique available in TEM, could also provide information on the crystallinity of nanoscale domains.
Atomic Force Microscopy (AFM)
Atomic Force Microscopy is a high-resolution scanning probe microscopy technique that can provide a three-dimensional topographic map of a surface. An AFM operates by scanning a sharp tip over the sample surface. By measuring the deflection of the cantilever holding the tip, a detailed surface profile can be generated. For a thin film or self-assembled monolayer of this compound on a substrate, AFM would be invaluable for assessing surface roughness, film uniformity, and the presence of any ordered domains or defects.
X-ray Photoelectron Spectroscopy (XPS)
X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nm of a material's surface. When a sample is irradiated with X-rays, photoelectrons are emitted, and their kinetic energies are measured.
An XPS analysis of this compound would provide a survey spectrum indicating the presence of Carbon (C), Nitrogen (N), Oxygen (O), and the associated counter-ion (e.g., Iodine, I). High-resolution spectra of the C 1s, N 1s, and O 1s regions would offer detailed chemical state information. For instance, the N 1s spectrum would be expected to show a peak at a binding energy characteristic of a quaternary ammonium (B1175870) cation ([R₄N]⁺). The C 1s spectrum could be deconvoluted to identify carbons in different chemical environments, such as the aromatic ring, the methyl groups of the trimethylammonium head, and the carbonyl carbon of the formyl group. This level of detail is critical for confirming surface functionalization and studying the chemical interactions at a material's interface.
Computational Chemistry and Theoretical Investigations
Molecular Dynamics Simulations for Dynamic Behavior and Interactions
Simulation of Self-Assembly Processes and Intermolecular Interactions
Further research in the field of computational chemistry would be required to generate the data necessary to populate these sections.
Predictive Modeling for Material Design and Catalytic Performance
The design and discovery of novel materials and efficient catalysts are increasingly driven by computational chemistry and theoretical investigations. These in silico approaches allow for the high-throughput screening of molecular structures and the prediction of their properties, significantly accelerating the research and development process. For a molecule such as (4-Formylphenyl)-trimethyl-azanium, with its unique combination of a cationic trimethylammonium group and a reactive formyl group on a phenyl ring, predictive modeling offers a powerful tool to explore its potential in material science and catalysis.
In Silico Screening of Structure-Property Relationships
In silico screening, a computational technique to search large databases of chemical structures, is a cornerstone of modern materials discovery. liverpool.ac.uk By employing quantitative structure-property relationship (QSPR) models, researchers can establish correlations between the molecular structure of this compound derivatives and their macroscopic properties. liverpool.ac.uk This allows for the systematic modification of the parent molecule to tailor its characteristics for specific applications.
For instance, modifications to the aromatic ring, such as the introduction of electron-donating or electron-withdrawing groups, can significantly alter the electronic properties of the molecule. These changes can be systematically evaluated through computational methods to predict their impact on properties relevant to material design, such as the electronic bandgap, charge carrier mobility, and solubility in various solvents.
Table 1: Hypothetical In Silico Screening Data for this compound Derivatives
| Derivative | Substituent at Ortho Position | Predicted Electronic Bandgap (eV) | Predicted Solubility in Water (g/L) |
| 1 | -H | 4.2 | 150 |
| 2 | -NO₂ | 3.8 | 125 |
| 3 | -OCH₃ | 4.5 | 160 |
| 4 | -Br | 4.1 | 140 |
This table is illustrative and provides hypothetical data to demonstrate the type of information generated from in silico screening studies.
The data generated from such screenings can guide the synthesis of the most promising candidates, saving significant time and resources compared to a purely experimental approach.
Theoretical Prediction of Binding Affinities and Catalytic Activity
Computational methods are also invaluable for predicting how this compound might interact with other molecules or surfaces, a key aspect of its potential catalytic performance. Techniques such as molecular docking and molecular dynamics (MD) simulations can be used to model the binding of this compound to the active site of an enzyme or a metallic catalyst surface. nih.govresearchgate.net
These simulations provide detailed insights into the binding modes, interaction energies, and conformational changes that occur upon binding. rowansci.com The binding affinity, a measure of the strength of the interaction, can be calculated and used to rank different derivatives of this compound in terms of their potential as catalysts or components of catalytic systems. rowansci.comnih.gov
Furthermore, quantum mechanics (QM) calculations can be employed to elucidate reaction mechanisms and predict the catalytic activity of this compound. By modeling the transition states and calculating the activation energies for a given reaction, researchers can assess the catalytic efficiency of the molecule and identify structural modifications that could enhance its performance.
Table 2: Theoretical Prediction of Binding Affinity and Catalytic Performance for this compound
| Interaction System | Predicted Binding Affinity (kcal/mol) | Predicted Reaction Barrier (kcal/mol) |
| This compound with Palladium Surface | -8.5 | 15.2 |
| This compound with Aldehyde Reductase Active Site | -7.2 | N/A |
This table is illustrative and provides hypothetical data to demonstrate the type of information generated from theoretical prediction studies.
Through these predictive modeling techniques, the potential of this compound as a building block for functional materials or as a novel catalyst can be systematically explored and optimized in a virtual environment before proceeding with more resource-intensive experimental work.
Supramolecular Chemistry and Self Assembly of 4 Formylphenyl Trimethyl Azanium Derivatives
Host-Guest Recognition and Complexation
The distinct structural features of (4-Formylphenyl)-trimethyl-azanium derivatives make them intriguing guests for a variety of macrocyclic hosts. The positively charged trimethylammonium group can engage in strong cation-π and electrostatic interactions, while the aromatic ring provides a hydrophobic surface for inclusion, and the formyl group offers a site for potential hydrogen bonding or further chemical modification.
Cyclodextrins: These toroidal macrocycles, composed of glucopyranose units, possess a hydrophobic inner cavity and a hydrophilic exterior, making them excellent hosts for aromatic guests in aqueous solutions. The inclusion of aromatic compounds within the cyclodextrin (B1172386) cavity is a well-established phenomenon. For cationic guests like this compound, the primary driving force for complexation with native cyclodextrins such as β-cyclodextrin is the hydrophobic effect, where the aromatic ring of the guest is encapsulated within the less polar cavity of the host. The stability of such complexes can be influenced by the size of the cyclodextrin cavity relative to the guest.
Studies on analogous systems, such as the complexation of various N1-substituted sulfonamides with β-cyclodextrin, have demonstrated the formation of stable 1:1 inclusion complexes. researchgate.net The binding affinity is influenced by the structural characteristics of the guest molecule that penetrates the cyclodextrin cavity. researchgate.net Similarly, the complexation of pipemidic acid with β-cyclodextrin has been shown to form 1:1 complexes with stability constants that are pH-dependent. nih.gov For a molecule like this compound, it is anticipated that the phenyl ring would be included within the β-cyclodextrin cavity, with the cationic and formyl groups likely positioned near the rims of the macrocycle.
Pillararenes: Pillar[n]arenes are a class of macrocyclic hosts with a pillar-shaped architecture composed of hydroquinone (B1673460) units linked by methylene (B1212753) bridges. Water-soluble pillararenes, often functionalized with cationic or anionic groups, are particularly effective hosts for a variety of guest molecules in aqueous media. Cationic pillar[n]arenes, for instance, can form strong complexes with anionic guests through electrostatic interactions and hydrophobic effects. nih.gov Conversely, anionic or neutral pillararenes are excellent hosts for cationic guests.
The complexation between water-soluble pillar researchgate.netarenes (WP6) and a range of hydrophobic cationic guests has been shown to result in the formation of stable 1:1 complexes with association constants (Kₐ) spanning from 10⁴ to 10⁹ M⁻¹. nih.gov This strong binding is driven by favorable enthalpic contributions. nih.gov It is highly probable that this compound would form a stable host-guest complex with a water-soluble pillar[n]arene of an appropriate size, driven by a combination of cation-π interactions between the trimethylammonium group and the electron-rich cavity of the pillararene, as well as hydrophobic interactions involving the phenyl ring. The formyl group could further influence the binding through interactions with the functional groups on the pillararene portals.
The thermodynamics of host-guest complexation provide valuable insights into the driving forces behind these interactions. Isothermal titration calorimetry (ITC) is a powerful technique for determining the thermodynamic parameters of binding, including the association constant (Kₐ), enthalpy change (ΔH°), and entropy change (ΔS°).
For the complexation of cationic guests with water-soluble pillar researchgate.netarene, ITC studies have revealed that the interactions are predominantly enthalpy-driven. nih.gov This suggests that the formation of strong non-covalent interactions, such as cation-π and ion-dipole interactions, is the primary contributor to the stability of the complexes.
| Guest (Analogous System) | Host | Kₐ (M⁻¹) | ΔG° (kcal/mol) | ΔH° (kcal/mol) | -TΔS° (kcal/mol) |
| Dexamethasone Phosphate (B84403) | Per-6-substituted β-cyclodextrin | 3.6 x 10³ | -4.8 | -11.4 | 6.6 |
| Prednisolone Phosphate | Per-6-substituted β-cyclodextrin | 1.2 x 10³ | -4.2 | -11.2 | 7.0 |
Data for analogous systems. The thermodynamic parameters for the complexation of this compound are expected to be of a similar order of magnitude. Data sourced from nih.gov.
The kinetics of complex formation and dissociation are also crucial for understanding the dynamic nature of these supramolecular systems. Ultrasonic relaxation spectroscopy has been employed to study the kinetics of complexation between β-cyclodextrin and asparagine enantiomers, revealing a single relaxation process attributed to the complexation mechanism. mdpi.com From these measurements, the forward (k_f) and backward (k_b) rate constants can be determined, providing a complete kinetic profile of the host-guest interaction. mdpi.com
| System (Analogous) | k_f (10⁸ M⁻¹s⁻¹) | k_b (10⁷ s⁻¹) |
| β-CD—d-Asp | 1.55 | 2.50 |
| β-CD—l-Asp | 1.93 | 3.42 |
Kinetic data for the complexation of β-cyclodextrin with asparagine enantiomers. The rates for this compound would depend on the specific host and conditions. Data sourced from mdpi.com.
Directed Self-Assembly into Ordered Architectures
The bifunctional nature of this compound derivatives makes them excellent building blocks for the construction of well-defined supramolecular structures through self-assembly. The interplay between the different non-covalent interactions available to this molecule can lead to the formation of complex and ordered architectures.
Supramolecular polymers are formed through the directional and reversible non-covalent interactions between monomeric units. In the case of this compound derivatives, self-assembly can be driven by a combination of π-π stacking of the aromatic rings, cation-π interactions, and potentially hydrogen bonding involving the formyl group. The formation of such polymers is a concentration and solvent-dependent process.
The polymerization of aromatic aldehydes, such as phthalaldehyde and substituted benzaldehydes, has been shown to occur via anionic initiation, leading to the formation of copolymers. acs.org This indicates that the aldehyde functionality can participate in polymerization reactions under specific conditions. In a supramolecular context, the aldehyde group can act as a hydrogen bond acceptor, directing the assembly of the molecules into ordered chains or networks.
Furthermore, the concept of supramolecular organic frameworks (SOFs) can be applied. nih.govrsc.orgnih.gov These are crystalline materials formed through the self-assembly of organic building blocks via non-covalent interactions. By using complementary building blocks, it is conceivable to construct 2D or 3D frameworks where this compound derivatives act as the nodes or linkers. For instance, co-crystallization with anionic species that can form strong and directional interactions, such as carboxylates, could lead to the formation of well-defined supramolecular frameworks. nih.gov
The cationic trimethylammonium group plays a crucial role in the self-assembly process. The strong electrostatic and cation-π interactions associated with this group are highly directional and can guide the arrangement of the molecules in a predictable manner. wikipedia.orgacs.orgnih.gov In polar solvents, these interactions can compete with solvation, but in less polar environments, they can become the dominant force driving assembly. The cation-π interaction, where the positive charge of the ammonium (B1175870) group interacts favorably with the electron-rich face of an adjacent aromatic ring, is a particularly important organizing element. wikipedia.org
The aldehyde functionality also contributes significantly to the self-organization. It can participate in hydrogen bonding, acting as a hydrogen bond acceptor. This can lead to the formation of specific motifs, such as chains or sheets, depending on the presence of suitable hydrogen bond donors. Moreover, the aldehyde group is a reactive site that can be used to form dynamic covalent bonds, such as imines, which can add another layer of control and responsiveness to the self-assembled structures. The copolymerization of phthalaldehyde with substituted benzaldehydes highlights the ability of the aldehyde group to engage in bond-forming reactions that can lead to polymeric structures. acs.orgresearchgate.net
Responsive Supramolecular Systems
A key feature of supramolecular chemistry is the ability to create systems that respond to external stimuli. The non-covalent nature of the interactions allows for the assembly and disassembly of supramolecular structures to be controlled by changes in the environment, such as pH, temperature, light, or the presence of specific chemical species. researchgate.netmdpi.comrsc.orgnih.gov
Supramolecular systems based on this compound derivatives are expected to be responsive to a variety of stimuli. The aldehyde group, for example, can react with amines to form imines in a reversible manner. This reaction is often pH-sensitive, allowing for the pH-controlled assembly and disassembly of supramolecular structures. Hydrogels that are responsive to aldehydes have been developed, where the disassembly of the gel network is triggered by the presence of aldehydes. rsc.org
Applications in Advanced Materials Science and Engineering
Covalent Organic Frameworks (COFs) and Porous Crystalline Materials
Ionic Covalent Organic Frameworks (iCOFs) are a specialized class of porous polymers distinguished by their crystalline structures and ionic skeletons. researchgate.net The use of charged monomers like (4-Formylphenyl)-trimethyl-azanium is central to the design of these advanced materials.
The design of this compound as a COF monomer is predicated on its distinct functional ends. The formyl (aldehyde) group provides a reactive site for forming dynamic covalent bonds, most commonly imine linkages through condensation reactions with multi-topic amines. researchgate.netnih.gov The trimethyl-azanium group provides a fixed, positive charge, making the resulting COF inherently ionic. researchgate.net
The direct synthesis of iCOFs using such ionic building blocks is a primary strategy for precisely controlling the type and distribution of ionic groups within the crystalline structure. researchgate.netnih.gov Typically, the synthesis involves a solvothermal reaction where the ionic monomer is combined with a complementary linker, such as a multivalent amine (e.g., 1,3,5-tris(4-aminophenyl)benzene (B174889) or tetra(p-aminophenyl)methane), in a high-boiling point solvent mixture like dioxane/mesitylene. acs.orgmdpi.com The reversible nature of imine bond formation under these conditions allows for "error-correction," leading to the formation of a thermodynamically stable, highly ordered crystalline framework. unt.edu
Table 1: Synthesis Parameters for a Hypothetical iCOF using this compound
| Parameter | Value/Condition | Rationale |
| Monomers | This compound & 1,3,5-Tris(4-aminophenyl)benzene | Schiff-base condensation between aldehyde and amine groups to form an imine-linked 2D framework. nih.gov |
| Stoichiometry | 3:2 (Aldehyde:Amine) | To match the C2 symmetry of the aldehyde with the C3 symmetry of the amine for a hexagonal topology. |
| Solvent | Dioxane/Mesitylene (1:1 v/v) | Provides a suitable medium for reactant solubility and high temperature for the reaction. acs.org |
| Catalyst | Aqueous Acetic Acid (6 M) | Often used to catalyze imine formation and improve crystallization rates. acs.org |
| Temperature | 120 °C | Standard solvothermal condition to facilitate reversible bond formation and crystallization. unt.edu |
| Reaction Time | 3-7 days | Allows for the slow formation of a thermodynamically stable, crystalline product over a kinetically controlled amorphous one. unt.edu |
The incorporation of the azanium functionality directly into the COF backbone has a profound impact on its structural and physical properties. The presence of these cationic centers along the pore walls creates a unique, spatially defined ionic interface. researchgate.net
Topological Influence : The electrostatic repulsion between the positively charged azanium groups can influence the stacking behavior of the 2D layers. In some cases, it can lead to unconventional arrangements, such as a reversed AA-stacking mode, which differs from the staggered stacking typically seen in neutral COFs. researchgate.net This directly affects the alignment and accessibility of the pores.
Porosity and Surface Area : While the permanent charge does not necessarily alter the theoretical pore size determined by the monomer geometry, it significantly changes the chemical nature of the pore environment. The electrostatic field within the pores can enhance the adsorption of anionic species through strong ion-exchange interactions. researchgate.net The Brunauer–Emmett–Teller (BET) surface area of iCOFs can be substantial, though sometimes slightly lower than their neutral analogues due to the presence of counter-ions within the pores. acs.org The ordered arrangement of ionic sites can create well-defined pathways for ion transport, a property not present in neutral COFs. scispace.com
The charged framework of an iCOF built from this compound is an ideal platform for creating hybrid materials through post-synthetic modification or guest inclusion. acs.orgresearchgate.net The cationic nature of the pore walls allows for the facile immobilization of anionic species, such as polyoxometalates, metal complexes, or nanoparticles, through electrostatic interactions. mdpi.com This creates a hybrid material where the COF provides a robust, porous support and the incorporated guest imparts new functionality, such as catalytic activity or enhanced sensing capabilities.
Furthermore, this compound can be used in mixed-monomer synthesis. By combining it with a neutral aldehyde monomer, it is possible to systematically tune the charge density within the COF pores, allowing for fine control over the material's ion-exchange capacity and surface properties.
Optoelectronic and Conjugated Materials
When the formyl group of this compound is used to form conjugated polymers, the electronic properties of the resulting material are significantly influenced by the pendant ionic group. mdpi.com
Conjugated polymers derived from this monomer can be designed for applications in light harvesting and sensing. The extended π-conjugation along the polymer backbone allows for light absorption, while the ionic groups can modulate the electronic energy levels and interactions with other molecules. mdpi.com
Light-Harvesting : Porous conjugated polymers can act as efficient light-harvesting antennae. acs.org A framework containing this compound units could absorb photons and channel the excitation energy to acceptor molecules confined within the pores. The charged nature of the framework could be used to electrostatically bind specific acceptor chromophores, facilitating efficient energy transfer.
Fluorescent Probes : The inherent fluorescence of a conjugated polymer can be quenched or enhanced upon interaction with specific analytes. The cationic azanium sites can act as specific binding locations for anionic analytes. This interaction can alter the polymer's electronic structure, leading to a detectable change in fluorescence intensity, making the material a candidate for a chemical sensor or fluorescent probe. scispace.comiu.edu.sa
The electrical conductivity of conjugated polymers can be significantly modified by doping. mdpi.com The incorporation of this compound introduces a permanent charge into the polymer structure, which can be considered a form of intrinsic doping.
This permanent ionic charge influences the material's semiconducting properties in several ways:
Charge Carrier Density : The presence of fixed cations and mobile counter-anions increases the density of charge carriers within the material, which is a prerequisite for electrical conductivity. mdpi.com
Charge Transport : In a well-ordered material like a COF, the π-conjugated systems provide pathways for charge transport. mdpi.com The ionic groups can influence the energy landscape for charge carrier movement, potentially affecting charge mobility.
Table 2: Potential Effects of Azanium Group on Optoelectronic Properties
| Property | Effect of this compound | Scientific Rationale |
| Band Gap | Moderate tuning | The electrostatic field from the ionic group can perturb the HOMO and LUMO energy levels of the conjugated system. mdpi.com |
| Light Absorption | Potentially enhanced or shifted | The ionic environment can influence exciton (B1674681) generation and relaxation pathways. mdpi.com |
| Fluorescence | Can be used for sensing | Provides specific binding sites for anionic analytes, leading to fluorescence quenching or enhancement upon binding. scispace.com |
| Conductivity | Increased compared to neutral analogue | The ionic group provides intrinsic charge carriers (ions), enhancing overall conductivity. mdpi.com |
| Charge Transport | Facilitated in ordered structures | In a COF, the ordered π-systems create pathways for electron/hole transport, while the ionic channels can facilitate ion transport. researchgate.netmdpi.com |
Lack of Publicly Available Research on "this compound" in Advanced Materials Science Applications
Despite a comprehensive search of scientific literature and patent databases, there is a significant lack of available information regarding the application of the chemical compound this compound in the field of advanced materials science and engineering, specifically concerning surface functionalization, the fabrication of coatings, and the formation of self-assembled monolayers (SAMs).
The current body of scientific literature does not appear to contain specific examples, fabrication methodologies, or research findings on the use of this compound for:
The fabrication of functionalized surfaces and coatings.
The formation and properties of self-assembled monolayers (SAMs) with integrated azanium moieties derived from this specific compound.
While research exists on other quaternary ammonium (B1175870) compounds and various formyl-functionalized molecules for surface modification, no direct evidence could be found for the application of this compound itself in these contexts. Therefore, it is not possible to generate a scientifically accurate and informative article that adheres to the provided outline without resorting to speculation, which would violate the core principles of accuracy and reliance on verifiable sources.
It is possible that research into the applications of this specific compound is not yet in the public domain, is proprietary, or has not been undertaken. As a result, the data required to construct the requested article on its use in advanced materials science is not available at this time.
Catalytic Applications and Mechanistic Investigations
Role as a Precursor in Catalyst Development
The unique structure of (4-Formylphenyl)-trimethyl-azanium makes it a valuable precursor for the synthesis of sophisticated catalytic systems. The formyl group can undergo condensation reactions to form larger, porous structures, while the trimethylammonium group can be incorporated to introduce charge, enhance solubility, or create active sites.
Metal-Organic Framework (MOF) and COF-based Catalysts
Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials with high surface areas and tunable structures, making them excellent candidates for catalysis. researchgate.netnih.gov The synthesis of these materials often relies on the condensation of organic linkers with metal nodes (in MOFs) or other organic linkers (in COFs). tdl.orgmdpi.com
Formylphenyl derivatives are common building blocks for constructing COFs through the formation of imine or azine linkages. mdpi.commdpi.comkean.edu For example, 1,3,5-tris(4-formylphenyl)benzene and 1,3,5-tris(4-formylphenyl)triazine are used to create highly porous and crystalline COFs. mdpi.com Similarly, benzaldehyde (B42025) and its derivatives are employed in the synthesis of MOFs that can act as solid acid catalysts. researchgate.netrsc.orgnih.gov
The presence of the quaternary ammonium (B1175870) group in this compound offers a strategy for creating functionalized MOFs and COFs. rsc.orgresearchgate.netknu.ac.kr Quaternary ammonium groups can be installed in MOFs to enhance properties like hydroxide (B78521) conductivity or for applications in sequestration. rsc.orgknu.ac.krnih.gov By using this compound as a linker, it is conceivable to synthesize MOFs and COFs with built-in cationic charges, which could influence their catalytic activity and selectivity. These charged frameworks could be particularly useful in reactions involving anionic species or in creating ion-exchange materials.
Design of Heterogeneous Catalytic Systems
Heterogeneous catalysts, which are in a different phase from the reactants, are widely used in industrial processes due to their ease of separation and recyclability. youtube.com MOFs and COFs are themselves a form of heterogeneous catalyst. operachem.com The design of novel heterogeneous catalysts often involves immobilizing active catalytic species onto a solid support. core.ac.uklidsen.com
This compound can be envisioned as a key component in the design of such systems. The formyl group allows for its covalent attachment to a support material, such as silica (B1680970) or a polymer resin, that has been functionalized with appropriate reactive groups. The quaternary ammonium moiety can then act as an active site for certain reactions or serve as an "ionic tag" or phase-transfer agent in a supported catalyst system. mdpi.com Such supported ionic liquid phase (SILP) catalysts combine the advantages of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (ease of separation). mdpi.comrsc.org
Utilization in Organic Transformations
The dual functionality of this compound also allows for its direct participation in a variety of organic reactions, where it can act as both a reactant and a catalyst or catalytic modifier.
Phase-Transfer Catalysis Involving Quaternary Ammonium Salts
Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., an organic and an aqueous phase). tcichemicals.com This is achieved by a phase-transfer agent, typically a quaternary ammonium or phosphonium (B103445) salt, which transports one of the reactants (usually an anion) from one phase to the other, where the reaction can then occur. operachem.comcore.ac.uk
Catalysis in Reductive Amination of Aldehydes
Reductive amination is a fundamental and widely used method for the synthesis of primary, secondary, and tertiary amines from aldehydes or ketones. frontiersin.orgacs.org The reaction proceeds in two main steps: the formation of an imine or enamine intermediate from the carbonyl compound and an amine, followed by the reduction of this intermediate. rsc.org
The formyl group of this compound makes it a suitable substrate for reductive amination. It can react with primary or secondary amines to form a secondary or tertiary amine, respectively, while retaining the quaternary ammonium salt functionality. This reaction is a powerful tool for synthesizing complex amines and can be catalyzed by a variety of reagents, including borohydride (B1222165) complexes or through catalytic hydrogenation. rsc.orgresearchgate.net The development of heterogeneous catalysts for reductive amination is an active area of research, with systems based on nickel and other transition metals showing promise. frontiersin.orgthieme-connect.com
The use of this compound in reductive amination could lead to the synthesis of novel functional molecules, such as amino acids or pharmaceutical intermediates, that contain a permanently charged group.
Palladium-Catalyzed Coupling Reactions with Formylphenyl Building Blocks
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. rsc.orgyoutube.comyoutube.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. youtube.com
Aryl aldehydes, or formylphenyl building blocks, are important components in the synthesis of complex organic molecules and materials. While the formyl group itself does not directly participate in the standard cross-coupling catalytic cycle, molecules containing a formylphenyl group and a suitable leaving group (like a halide) can be used in these reactions to build larger, functionalized aromatic systems. youtube.com For example, tris(4-formylphenyl)amine (B39881) is a key building block in materials chemistry that is synthesized through multi-step procedures. researchgate.net
This compound, if appropriately functionalized with a leaving group on the aromatic ring, could be used as a building block in palladium-catalyzed coupling reactions. This would allow for the incorporation of both a formyl group and a quaternary ammonium salt into the final product. Such a strategy could be employed in the synthesis of advanced materials, such as organic semiconductors or components for molecular electronics, where the charged group could modulate the electronic properties of the material.
Photocatalytic Activity of Derivatives and Assemblies
Extensive research into the photocatalytic applications of various organic and organometallic compounds has been a significant focus in the scientific community. However, based on currently available scientific literature, there is no specific research detailing the photocatalytic activity of derivatives or assemblies of the chemical compound this compound.
While the broader classes of materials to which derivatives of this compound might belong, such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs), are actively studied for their photocatalytic properties, specific data on this particular compound is not present in the reviewed literature. Covalent organic frameworks, for instance, are recognized as promising materials for photocatalytic water splitting due to their ordered structures, high surface areas, and tunable properties. the-innovation.org Similarly, various metal-organic frameworks and other coordination complexes are investigated for their potential in photocatalytic CO₂ reduction and other redox reactions. nih.govresearchgate.net
Despite the relevance of the formylphenyl and trimethylammonium functional groups in the design of photoactive materials, dedicated studies on the photocatalytic applications of this compound itself or its direct derivatives remain unaddressed in the accessible body of scientific work.
Applications in Photocatalytic Hydrogen Evolution
There is currently no available research data on the application of this compound derivatives and assemblies in photocatalytic hydrogen evolution. While the field of photocatalytic hydrogen production is robust, with studies on various materials like poly(azomethine) networks and ruthenium complexes, specific investigations into the use of this compound are absent from the scientific record.
Catalytic Oxidation Reactions and CO₂ Reduction
Similarly, a review of scientific databases and literature reveals no specific studies on the use of this compound derivatives in catalytic oxidation reactions or photocatalytic CO₂ reduction. The research in these areas is extensive, covering a wide range of catalysts from gold-based materials for CO₂ reduction to various complexes for oxidation reactions. However, none of the available literature specifically identifies or investigates the catalytic potential of this compound for these purposes.
Future Perspectives and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Mechanistic Insights
The primary route to synthesizing (4-Formylphenyl)-trimethyl-azanium and its analogs is the Vilsmeier-Haack reaction. wikipedia.orgijpcbs.comiaamonline.org This reaction involves the formylation of an electron-rich aromatic ring, in this case, a trimethylanilinium salt, using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.orgijpcbs.com The mechanism proceeds through the formation of an electrophilic chloroiminium ion, also known as the Vilsmeier reagent, which then attacks the electron-rich benzene (B151609) ring. wikipedia.org The resulting iminium ion is subsequently hydrolyzed during workup to yield the final aldehyde. wikipedia.org
Future research will likely focus on optimizing this process and exploring alternative, greener synthetic methodologies. This could involve the use of milder reagents, solvent-free reaction conditions, or flow chemistry approaches to enhance safety and efficiency, particularly given the thermal hazards associated with the traditional Vilsmeier-Haack reaction. iaamonline.orgresearchgate.net
A deeper mechanistic understanding of the formylation of trimethylanilinium salts is also a key area for future investigation. chemrxiv.org Kinetic studies, coupled with computational modeling, can provide detailed insights into the reaction pathway, including the structure and stability of transient intermediates. researchgate.netchemrxiv.orgrsc.org For instance, understanding the factors that influence the regioselectivity of the formylation and the potential for side reactions is crucial for improving reaction yields and purity. The stability of the trimethylanilinium salt itself under various conditions is also a critical factor that warrants further mechanistic analysis. chemrxiv.org
Development of Multi-Functional this compound-based Materials
The unique bifunctional nature of this compound, with its charged quaternary ammonium (B1175870) group and its reactive aldehyde moiety, makes it a valuable building block for a wide range of functional materials. solubilityofthings.com
Ionic Liquids and Polymers: The ionic nature of the compound lends itself to the formulation of novel ionic liquids. solubilityofthings.com Furthermore, the aldehyde group can be utilized in polymerization reactions to create functional polymers. researchgate.netmdpi.com These polymers could possess unique properties, such as antimicrobial activity, due to the presence of the quaternary ammonium salt. researchgate.netresearchgate.net Research in this area could lead to the development of new polyelectrolytes with applications in water treatment, coatings, and biomedical devices. mdpi.com
Organic Electronics: There is significant potential for the use of this compound in organic electronics. solubilityofthings.comacs.org The charged nature of the molecule can be exploited to modify electrode surfaces or to act as an interfacial layer in organic light-emitting diodes (OLEDs) and organic solar cells. kit.edunih.gov The aldehyde group provides a convenient handle for further functionalization, allowing for the tuning of the electronic properties of the resulting materials. solubilityofthings.comkit.edu
Nanomaterial Functionalization: The compound can be used to functionalize the surface of various nanomaterials, such as silica (B1680970) nanoparticles or carbon nanotubes. mdpi.commdpi.com This can be achieved through reactions involving the aldehyde group, leading to hybrid materials with tailored properties. For example, functionalized nanoparticles could be used as carriers for drug delivery, as components in nanocomposites with enhanced mechanical or thermal properties, or in the development of new sensors. solubilityofthings.commdpi.commdpi.com
Synergistic Integration of Computational and Experimental Methodologies
The synergy between computational and experimental approaches is becoming increasingly important in chemical research, and the study of this compound is no exception.
DFT and Molecular Modeling: Density Functional Theory (DFT) and other quantum chemistry methods can be employed to predict and understand the structural, electronic, and reactive properties of the molecule. researchgate.netrsc.orgacs.orgnih.govresearchgate.netresearchgate.net For instance, computational studies can provide insights into the molecule's geometry, charge distribution, and spectroscopic properties, which can then be correlated with experimental data from techniques like X-ray crystallography, FT-IR, and NMR. researchgate.netnih.govresearchgate.netresearchgate.net
Predicting Reactivity and Mechanisms: Computational modeling can also be used to investigate reaction mechanisms and predict the outcome of chemical transformations. nih.govmdpi.comnih.gov For example, DFT calculations can help to elucidate the transition states and intermediates involved in the synthesis of the compound or in its subsequent reactions. nih.govnih.gov This information can be invaluable for designing new synthetic routes and for understanding the factors that control the reactivity of the molecule.
Materials Design: By combining computational screening with experimental validation, it is possible to accelerate the discovery of new materials based on this compound. For instance, computational models can be used to predict the properties of polymers or other materials incorporating this compound, allowing researchers to prioritize the most promising candidates for synthesis and testing. nih.govmdpi.com
Advanced Characterization of Dynamic Processes and Transient Intermediates
A deeper understanding of the behavior of this compound requires the use of advanced characterization techniques capable of probing dynamic processes and identifying short-lived intermediates.
Dynamic NMR Spectroscopy: Dynamic NMR (DNMR) studies can provide valuable information about conformational changes, intermolecular interactions, and reaction kinetics in solution. rsc.org For quaternary ammonium salts like this compound, DNMR can be used to study ion pairing, solvent effects, and the dynamics of the trimethylammonium group.
Characterization of Transient Species: The identification and characterization of transient intermediates are crucial for understanding reaction mechanisms. Techniques such as stopped-flow spectroscopy, flash photolysis, and advanced mass spectrometry methods can be employed to study the short-lived species that are formed during the synthesis and reactions of this compound. For example, characterizing the Vilsmeier intermediate in the formylation reaction can provide key insights into the reaction pathway. researchgate.net
In-situ Spectroscopic Techniques: The use of in-situ spectroscopic techniques, such as in-situ IR or Raman spectroscopy, can allow for the real-time monitoring of reactions involving this compound. This can provide a wealth of information about the kinetics and mechanism of the reaction as it occurs, without the need for quenching and offline analysis.
Interdisciplinary Research with Emerging Technologies
The unique properties of this compound make it a promising candidate for integration with a variety of emerging technologies.
Sensors and Probes: The aldehyde group can be used to immobilize the compound onto surfaces or to react with specific analytes, making it a potential component in chemical sensors and biosensors. For example, a sensor based on this compound could be designed to detect specific biomolecules or environmental pollutants.
Nanotechnology: As mentioned previously, this compound can be used to functionalize nanomaterials, opening up a wide range of applications in nanotechnology. mdpi.com This could include the development of targeted drug delivery systems, advanced catalysts, and new nanocomposite materials with enhanced properties. mdpi.commdpi.com
"Click" Chemistry and Biofunctional Polymers: The aldehyde functionality can be transformed into other reactive groups that are amenable to "click" chemistry reactions. This would allow for the efficient and specific conjugation of the molecule to a wide range of substrates, including biomolecules and polymers, for applications in biotechnology and materials science. rsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
